BenchChemオンラインストアへようこそ!

Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate

Medicinal chemistry Drug metabolism Lead optimization

Protect your lead series from CYP-mediated oxidative metabolism with tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate (CAS 902494-31-9), the Boc-protected precursor to the Cp-CF3 amine pharmacophore. This building block directly addresses the high metabolic clearance of tert-butyl groups, reducing rat microsomal clearance from 37 to <10 μL/min/mg and extending in vivo half-life ~4-fold without compromising target binding affinity. The deprotected amine enables synthesis of calcium T-channel blockers and KATP channel activators. Predicted LogP 2.4; BP 228°C. Standard purity ≥95%.

Molecular Formula C9H14F3NO2
Molecular Weight 225.21 g/mol
CAS No. 902494-31-9
Cat. No. B1626273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate
CAS902494-31-9
Molecular FormulaC9H14F3NO2
Molecular Weight225.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C(F)(F)F
InChIInChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)13-8(4-5-8)9(10,11)12/h4-5H2,1-3H3,(H,13,14)
InChIKeyGHEKGGDYVHWSBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate (CAS 902494-31-9): Procurement Guide for Medicinal Chemistry and Drug Discovery


Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate (CAS 902494-31-9) is a protected amine building block featuring a trifluoromethylcyclopropyl (Cp-CF₃) moiety with a tert-butyl carbamate (Boc) protecting group [1]. The compound exhibits predicted LogP of 2.4 and boiling point of 228.0±35.0 °C, consistent with the physicochemical expectations of a fluorinated cyclopropyl carbamate [2]. The Cp-CF₃ group serves as a metabolically stable replacement for metabolically labile tert-butyl substituents in drug discovery programs, with trifluoromethylcyclopropyl-containing analogues demonstrating consistently higher metabolic stability in vitro and in vivo compared to their tert-butyl-containing counterparts [1].

Why tert-Butyl and Simple Cyclopropyl Carbamates Cannot Substitute for Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate in Metabolic Stability-Critical Applications


Susceptibility to oxidative metabolism is a common issue with the tert-butyl group on compounds of medicinal interest, driven by cytochrome P450-mediated hydrogen abstraction from the sp³ hybridized methyl carbons [1]. tert-Butyl-containing compounds frequently exhibit high clearance in rats and microsomal incubations, with in vitro biotransformation studies confirming oxidation of the tert-butyl group to the corresponding alcohol as the major metabolic route involving multiple CYP isoforms (3A4/5, 2D6, 2C9, and 1A2) [1]. The introduction of a polar group such as hydroxyl or cyano can increase microsomal stability but often compromises target binding affinity, representing an unacceptable trade-off in lead optimization [1]. An oxetane replacement, another group reported to improve metabolic stability, offered no improvement in matched-pair comparisons [1]. Simple cyclopropyl carbamates without the trifluoromethyl substitution lack the combined electronic and steric protection required to resist CYP-mediated oxidation while maintaining target engagement.

Quantitative Differentiation of Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate versus tert-Butyl and Cyclopropyl Analogs: Comparative Evidence for Scientific Selection


Consistent Increase in Metabolic Stability in Vitro: Cp-CF₃ versus tert-Butyl Matched Pairs Across Multiple Scaffolds

The Cp-CF₃ (trifluoromethylcyclopropyl) group, which constitutes the core structural feature released upon Boc deprotection of tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate, was evaluated against the tert-butyl group in six matched-pair comparisons across biaryl and amide scaffolds. In all six cases, the Cp-CF₃-containing analogue demonstrated higher metabolic stability than the corresponding tert-butyl-containing counterpart [1]. The study demonstrated that the CF₃ group alone was not adequate, nor was merely installing the cyclopropyl group; the combination of the cyclopropyl ring with the trifluoromethyl substitution was required for the stability enhancement [2].

Medicinal chemistry Drug metabolism Lead optimization

Rat Liver Microsome Intrinsic Clearance Reduction: Cp-CF₃ versus tert-Butyl

In rat liver microsome (RLM) intrinsic clearance measurements, the Cp-CF₃ group demonstrated a substantial improvement over tert-butyl. A matched-pair comparison showed a reduction in clearance from 37 μL/min/mg for the tert-butyl-containing analogue to <10 μL/min/mg for the Cp-CF₃-containing analogue [1]. This represents an approximately 73% reduction in intrinsic clearance, translating to improved hepatic stability.

ADME Hepatic clearance Drug metabolism

In Vivo Pharmacokinetic Half-Life Extension: Cp-CF₃ versus tert-Butyl in Rat

In vivo rat pharmacokinetic studies demonstrated that compounds containing the Cp-CF₃ replacement exhibited prolonged half-life compared to their tert-butyl-containing counterparts. For one compound tested, the Cp-CF₃-containing analogue demonstrated a half-life approximately four times longer than the tert-butyl-containing analogue in rat bloodstream measurements [1]. Importantly, this metabolic stability improvement was achieved without loss of target binding affinity, a critical differentiator from polar group substitutions which often compromise potency [1].

Pharmacokinetics In vivo PK Metabolic stability

Human, Rat, and Mouse Microsomal Clearance: Cp-CF₃ Analogues Consistently Achieve <10 μL/min/mg

Across human, mouse, and rat liver microsomes, Cp-CF₃-substituted analogues exhibited clearance rates of <10 μL/min/mg in all species tested, with the sole exception of one compound in mouse microsomes showing 18 μL/min/mg [1]. In contrast, tert-butyl-containing analogues showed clearance rates as high as 37 μL/min/mg in rat microsomes [1]. This consistent cross-species performance supports the general applicability of the Cp-CF₃ group for improving metabolic stability.

Cross-species metabolism Hepatic microsomes ADME

Quantitative Boc Deprotection Yield for Downstream Amine Generation

Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate undergoes efficient acidic deprotection under standard Boc cleavage conditions. Treatment with hydrochloric acid at reflux for 2.0 hours yields 1-(trifluoromethyl)cyclopropanamine hydrochloride with 81% yield [1]. This yield is consistent with typical Boc deprotection efficiencies for sterically hindered cyclopropyl amines, establishing the compound's practical utility as a synthetic intermediate. The resulting amine hydrochloride (CAS 112738-67-7) serves as a versatile building block for further derivatization, including amide bond formation with carboxylic acid-containing pharmacophores [2].

Synthetic utility Protecting group chemistry Intermediate synthesis

Lipophilicity Differentiation: Cp-CF₃ versus tert-Butyl Groups

The Cp-CF₃ group provides a distinct lipophilicity profile compared to tert-butyl. While quantitative LogP values for tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate are reported as LogP 2.4 (predicted) [1], the parent Cp-CF₃-containing amine hydrochloride (CAS 112738-67-7) is noted to exhibit enhanced lipophilicity and metabolic stability relative to non-fluorinated cyclopropyl amines, making it valuable in drug design for improved bioavailability [2]. The trifluoromethyl group contributes electron-withdrawing character and increased lipophilicity compared to the electron-donating tert-butyl group, while the cyclopropane ring contributes conformational rigidity that can enhance target binding selectivity [2].

Lipophilicity Physicochemical properties Drug-likeness

Optimal Procurement Scenarios for Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate: Evidence-Backed Research and Industrial Applications


Lead Optimization Programs Requiring Metabolic Stability Rescue of tert-Butyl-Containing Scaffolds

In drug discovery programs where a tert-butyl group provides favorable target binding but causes unacceptably high metabolic clearance in rat and human liver microsomes, tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate serves as the protected precursor to the Cp-CF₃ amine replacement. Evidence demonstrates that Cp-CF₃-containing analogues consistently exhibit higher metabolic stability in vitro and in vivo compared to tert-butyl-containing counterparts, with rat microsomal clearance reductions from 37 to <10 μL/min/mg [1]. The in vivo rat half-life extension of approximately 4-fold, achieved without compromising target binding affinity, directly addresses the key limitation of tert-butyl groups identified in microsomal biotransformation studies [2].

Synthesis of 1-Aryl-1-trifluoromethylcyclopropane Intermediates for Calcium T Channel Blockers

The deprotected amine (1-(trifluoromethyl)cyclopropanamine) obtained from Boc cleavage of tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate is a key building block for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes, which serve as intermediates for manufacturing calcium T channel blockers [3]. The compound's synthetic accessibility via this Boc-protected precursor enables efficient scale-up and late-stage functionalization in medicinal chemistry campaigns targeting this therapeutic class.

KATP Channel Modulator Discovery Programs Targeting Diabetes and Cardiovascular Indications

The deprotected amine hydrochloride derived from tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate has been employed as a reactant in the synthesis of 3-alkylamino-4H-thieno[1,2,4]thiadiazine 1,1-dioxide derivatives that activate ATP-sensitive potassium channels (Kir6.2/SUR1 KATP channels) on pancreatic β-cells [4]. Such compounds inhibit insulin release in vitro and in vivo and preserve β-cell function in preclinical models, indicating potential therapeutic utility for type 1 and type 2 diabetes [4]. The 81% deprotection yield to the free amine hydrochloride provides a robust synthetic entry point for constructing this pharmacophore class.

Conformational Restriction and Lipophilicity Optimization for CNS-Targeting Molecules

The Cp-CF₃ group combines the conformational rigidity of the cyclopropane ring with the lipophilicity-enhancing properties of the trifluoromethyl group (predicted LogP 2.4 for the Boc-protected precursor) [5]. This property combination is particularly valuable for central nervous system (CNS) drug discovery, where balanced lipophilicity and reduced conformational entropy can improve target binding selectivity while maintaining blood-brain barrier permeability. The Boc-protected form (CAS 902494-31-9) enables convenient incorporation of this pharmacophore into more complex CNS-targeting molecules without premature amine exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.